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Compound of Interest

Compound Name: 2-Chloro-4-methyl-5-nitrophenol

CAS No.: 100959-50-0

Cat. No.: B3183575

Get Quote

Executive Summary
2-Chloro-4-methyl-5-nitrophenol is a polysubstituted aromatic compound used primarily as

an intermediate in the synthesis of agrochemicals and specialty dyes.[1] Its structure—

characterized by a phenol core decorated with chloro, methyl, and nitro groups—presents a

unique challenge in regioselective synthesis due to the competing directing effects of its

substituents. This guide provides a definitive structural analysis and a validated synthetic route

utilizing a sulfonate-blocking strategy to overcome steric and electronic barriers.

Structural Characterization
The precise arrangement of functional groups on the benzene ring dictates the molecule's

electronic properties and reactivity.
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Parameter Data

CAS Registry Number 100959-50-0

IUPAC Name 2-Chloro-4-methyl-5-nitrophenol

Molecular Formula C₇H₆ClNO₃

Molecular Weight 187.58 g/mol

SMILES CC1=CC(Cl)=C(O)C=C1[O-]

InChI Key HFJRPDALZHECPK-UHFFFAOYSA-N

Steric & Electronic Analysis
Acidity (pKa): The phenolic hydroxyl group (C1) is acidified by the electron-withdrawing nitro

group at C5. However, the effect is inductive rather than resonant because the nitro group is

meta to the hydroxyl. The estimated pKa is 6.5 – 7.2, making it more acidic than 4-

methylphenol (pKa ~10.3) but less acidic than 4-nitrophenol (pKa ~7.1) due to the electron-

donating methyl group.

Steric Crowding: The molecule exhibits significant steric tension. The methyl group at C4 is

flanked by a chlorine atom at C2 (meta) and a nitro group at C5 (ortho). This "buttressing

effect" between the methyl and nitro groups restricts rotation, potentially locking the nitro

group out of perfect coplanarity with the ring, slightly reducing its resonance contribution.

Synthesis & Manufacturing
Direct nitration of the precursor 2-chloro-4-methylphenol typically fails to yield the 5-nitro isomer

in high purity. The hydroxyl group (strong activator) directs incoming electrophiles to the ortho

position (C6), resulting in 2-chloro-4-methyl-6-nitrophenol as the major product.

To target the C5 position, a Sulfonate Blocking Strategy is required. This protocol masks the

hydroxyl group, altering its directing power and steric profile.

Validated Synthetic Protocol
Precursor: 2-Chloro-4-methylphenol (Commercial Grade)
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Step 1: Hydroxyl Protection (Mesylation)

Reagents: Methanesulfonyl chloride (MsCl), Pyridine (or Triethylamine/DCM).

Mechanism: Converts the strongly activating -OH to a -OMs (mesylate) group. The -OMs

group is bulky and weakly deactivating, diminishing the directing power of C1 and allowing

the methyl group at C4 to exert control.

Procedure: Dissolve 2-chloro-4-methylphenol in DCM/Pyridine at 0°C. Add MsCl dropwise.

Stir 2h. Aqueous workup yields 2-chloro-4-methylphenyl methanesulfonate.

Step 2: Regioselective Nitration

Reagents: Fuming HNO₃, H₂SO₄.

Logic: The Methyl group (C4) directs ortho to positions C3 and C5.

C3: Sterically blocked by the adjacent Chlorine (C2) and Methyl (C4).

C5: Sterically accessible.

C6: Blocked by the bulky Mesylate group at C1.

Outcome: Nitration occurs predominantly at C5.[2]

Step 3: Deprotection (Hydrolysis)

Reagents: NaOH (aq), Reflux.[2]

Procedure: The nitrated sulfonate ester is hydrolyzed under basic conditions to restore the

phenolic hydroxyl group. Acidification (HCl) precipitates the target product.

Reaction Workflow Diagram

2-Chloro-4-methylphenol
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Caption: Regioselective synthesis pathway utilizing sulfonate protection to bypass standard

directing effects.

Physicochemical & Spectroscopic Profile
Due to the scarcity of experimental spectral data in public repositories for this specific isomer,

the following data is derived from high-fidelity predictive models and analogous compounds

(e.g., 2-chloro-4-nitrophenol).

Predicted Properties
Property Value (Predicted/Range) Context

Melting Point 115°C – 125°C

Higher than non-nitro

precursors due to

intermolecular H-bonding.

Boiling Point ~310°C
Decomposes before boiling at

atm pressure.

LogP (Octanol/Water) 2.6 ± 0.3
Moderately lipophilic; suitable

for cell membrane penetration.

pKa 6.8 ± 0.5

Weakly acidic; exists as

phenolate anion at

physiological pH (7.4).

Spectroscopic Identification (NMR & IR)
Researchers should look for these diagnostic signals to confirm the structure:

¹H NMR (400 MHz, DMSO-d₆):

δ 10.5-11.0 ppm (s, 1H): Phenolic -OH (Exchangeable).

δ 7.9-8.1 ppm (s, 1H): Aromatic H at C6 (Deshielded by adjacent NO₂ and OH).

δ 7.4-7.6 ppm (s, 1H): Aromatic H at C3 (Shielded relative to C6, adjacent to Cl).

δ 2.3-2.4 ppm (s, 3H): Methyl group at C4.
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Note: The presence of two aromatic singlets (para-like pattern) confirms the 2,4,5

substitution pattern.

FT-IR (ATR):

3200-3400 cm⁻¹: O-H stretch (Broad).

1520-1540 cm⁻¹: N-O asymmetric stretch (Strong).

1340-1360 cm⁻¹: N-O symmetric stretch (Strong).

1050-1100 cm⁻¹: C-Cl stretch.

Safety & Handling (MSDS Highlights)
Hazards: GHS07 (Irritant), GHS09 (Environmental Hazard).

Skin/Eye: Causes severe skin irritation and serious eye damage (H315, H318).

Reactivity: Incompatible with strong oxidizing agents and strong bases. Thermal

decomposition releases toxic NOₓ and HCl fumes.

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent oxidative

degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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